molecular formula C23H25N3O5 B12169608 methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate

methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate

Cat. No.: B12169608
M. Wt: 423.5 g/mol
InChI Key: ONWFBUDGDYFYJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to various functionalization reactions to introduce the piperazinyl and pyridinyl groups. The final step involves esterification to form the acetate derivative .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

Methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

Methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological assays.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-3-yl]acetate

InChI

InChI=1S/C23H25N3O5/c1-15-16-6-7-19(27)18(22(16)31-23(29)17(15)13-21(28)30-2)14-25-9-11-26(12-10-25)20-5-3-4-8-24-20/h3-8,27H,9-14H2,1-2H3

InChI Key

ONWFBUDGDYFYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=N4)O)CC(=O)OC

Origin of Product

United States

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